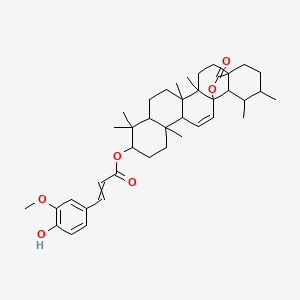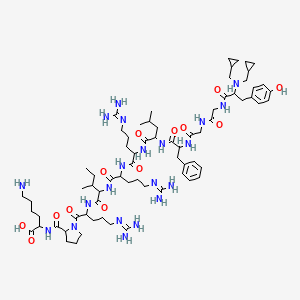
Tereticornate-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tereticornate A is a natural terpene ester compound extracted from the leaves and branches of Eucalyptus globulus. It is known for its antiviral, antibacterial, and anti-inflammatory activities . This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of bone health.
Preparation Methods
Tereticornate A is primarily isolated from the dried leaves of Eucalyptus tereticornis . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Tereticornate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tereticornate A may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tereticornate A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of terpene esters and their derivatives.
Biology: Tereticornate A has been shown to inhibit the differentiation and activation of osteoclasts, which are cells responsible for bone resorption.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Tereticornate A exerts its effects by downregulating the expression of c-Src and TRAF6, and inhibiting the RANK signaling pathways . This leads to the suppression of osteoclast differentiation and the formation of F-actin rings in RAW 264.7 cells . The compound also inhibits the activity of the NF-κB pathway, which plays a key role in regulating osteoclastogenesis . Ultimately, this results in the downregulation of key transcription factors such as NFATc1 and c-Fos, which are required for the expression of genes involved in osteoclastogenesis .
Comparison with Similar Compounds
Tereticornate A is unique among terpene esters due to its specific molecular structure and biological activities. Similar compounds include:
Tereticornate B: Another triterpene ester isolated from Eucalyptus tereticornis, with similar antiviral and antibacterial properties.
Urs-11-en-28-oic acid: A related compound with anti-inflammatory and antiviral activities.
Tereticornate A stands out due to its potent inhibitory effects on osteoclastogenesis and its potential therapeutic applications in bone health .
properties
Molecular Formula |
C40H54O6 |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
(4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3 |
InChI Key |
IOGXUTZMCFOAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Hydroxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]urea](/img/structure/B10781579.png)
![2-[3-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-9,13-dimethyltetradeca-8,12-dienoic acid](/img/structure/B10781582.png)
![N-[2-(6-methoxy-2-phenylindol-1-yl)ethyl]butanamide](/img/structure/B10781596.png)
![[7-Chloro-2-oxo-3-(3-phenoxy-phenyl)-1,2-dihydro-quinolin-4-yloxy]-acetic acid](/img/structure/B10781597.png)
![8-imidazol-1-yl-7-nitro-5H-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B10781610.png)
![4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781611.png)

![3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10781622.png)
![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)

![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)